molecular formula C14H22ClNO B1645320 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B1645320
M. Wt: 255.78 g/mol
InChI Key: WQZOPGSQNJGSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.79 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves multiple steps. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

8-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors in the brain, mimicking the action of dopamine. This interaction leads to the activation of intracellular signaling pathways that regulate various physiological processes. The specific molecular targets and pathways involved include the dopamine D2 receptor and the associated G-protein coupled receptor signaling .

Comparison with Similar Compounds

8-methoxy-N-propyl-2-aminotetraline hydrochloride is similar to other aminotetraline derivatives, such as:

The uniqueness of 8-methoxy-N-propyl-2-aminotetraline hydrochloride lies in its specific substitution pattern, which influences its binding affinity and selectivity for dopamine receptors.

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H

InChI Key

WQZOPGSQNJGSJO-UHFFFAOYSA-N

SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl

Origin of Product

United States

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